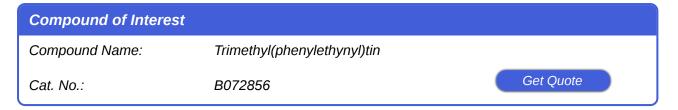


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An In-depth Technical Guide to Trimethyl(phenylethynyl)tin: Discovery, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl(phenylethynyl)tin, a key organometallic reagent, has become an indispensable tool in modern organic synthesis. This whitepaper provides a comprehensive overview of its discovery, historical development, and detailed synthetic protocols. It further delves into its primary application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, particularly the Stille reaction, a cornerstone of complex molecule construction in drug discovery and materials science. This guide presents quantitative data in structured tables and includes detailed experimental procedures and a visualization of the Stille catalytic cycle to facilitate a deeper understanding and practical application of this versatile reagent.

Introduction

Organotin compounds, or stannanes, have a rich history in organic chemistry, with their utility in carbon-carbon bond formation being a significant development in the 20th century. Among these, alkynylstannanes are a particularly reactive and useful subclass.

Trimethyl(phenylethynyl)tin, with the chemical formula C₁₁H₁₄Sn, has emerged as a prominent reagent due to the stability of the trimethyltin moiety and the high reactivity of the phenylethynyl group in cross-coupling reactions.[1][2][3][4][5] Its ability to readily transfer the phenylethynyl group to various organic electrophiles under mild conditions has made it a



favored building block in the synthesis of pharmaceuticals, natural products, and advanced materials.

Discovery and History

The development of **trimethyl(phenylethynyl)tin** is intrinsically linked to the broader advancements in organotin chemistry. While a singular "discovery" paper is not readily identifiable, its synthesis follows established methods for the creation of organotin compounds that date back to the mid-20th century. The general and widely adopted synthetic routes involve the reaction of a metal salt of phenylacetylene with a trimethyltin halide.

The true value and widespread use of **trimethyl(phenylethynyl)tin** burgeoned with the advent of palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, developed by John K. Stille in the late 1970s.[1][6] This reaction provided a powerful and versatile method for forming carbon-carbon bonds under mild conditions with high functional group tolerance. Alkynylstannanes, like **trimethyl(phenylethynyl)tin**, were found to be particularly effective nucleophiles in these reactions, leading to their commercial availability and extensive use in synthetic laboratories worldwide.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **trimethyl(phenylethynyl)tin** is provided below for easy reference.

Table 1: Physical and Chemical Properties of Trimethyl(phenylethynyl)tin



| Property | Value | Reference |
|-------------------|---|-------------------|
| Molecular Formula | C11H14Sn | [1][7] |
| Molecular Weight | 264.94 g/mol | [1][3][4][5][7] |
| CAS Number | 1199-95-7 | [1][3][4][5][7] |
| Appearance | White to yellow powder or crystals | [5] |
| Melting Point | Not reported | [5] |
| Boiling Point | Not reported | [5] |
| Density | Not reported | [5] |
| Solubility | Soluble in organic solvents such as THF, toluene, and chloroform. Insoluble in water. | General knowledge |

Table 2: Spectroscopic Data for

Trimethyl(phenylethynyl)tin

| Spectroscopy | Data | Reference |
|--|--|-------------------|
| ¹H NMR (CDCl₃) | δ ~7.4-7.2 (m, 5H, Phenyl-H), δ ~0.3 (s, 9H, Sn(CH ₃) ₃) | [7] |
| ¹³ C NMR (CDCl ₃) | Phenyl carbons in the aromatic region, alkynyl carbons, and methyl carbons attached to tin. | [7] |
| Infrared (IR) | Characteristic C≡C stretching frequency. | General knowledge |
| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation pattern. | General knowledge |

Experimental Protocols



Synthesis of Trimethyl(phenylethynyl)tin

The following protocol describes a common laboratory-scale synthesis of trimethyl(phenylethynyl)tin from phenylacetylene and trimethyltin chloride via a lithium

| acetylide intermediate. |
|---|
| Reaction Scheme: |
| Materials: |
| Phenylacetylene |
| • n-Butyllithium (n-BuLi) solution in hexanes |
| Trimethyltin chloride ((CH₃)₃SnCl) |
| Anhydrous tetrahydrofuran (THF) |
| Anhydrous diethyl ether |
| • Saturated aqueous ammonium chloride (NH ₄ Cl) solution |
| Saturated aqueous sodium chloride (brine) solution |
| Anhydrous magnesium sulfate (MgSO ₄) |
| - Dound bottom flook |

- Round-bottom flask
- Addition funnel
- Magnetic stirrer
- Inert atmosphere setup (e.g., nitrogen or argon)
- Separatory funnel
- Rotary evaporator

Procedure:



- Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere.
- Dissolve phenylacetylene (1.0 equivalent) in anhydrous THF.
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add n-butyllithium (1.05 equivalents) dropwise via the addition funnel over 15 minutes, maintaining the temperature at -78 °C.
- Stir the resulting solution at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.
- In a separate flask, dissolve trimethyltin chloride (1.1 equivalents) in anhydrous THF.
- Cool the lithium acetylide solution back to -78 °C and slowly add the trimethyltin chloride solution via cannula or syringe.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **trimethyl(phenylethynyl)tin**.

Stille Cross-Coupling Reaction Using Trimethyl(phenylethynyl)tin

This protocol provides a general procedure for the palladium-catalyzed Stille cross-coupling of an aryl iodide with **trimethyl(phenylethynyl)tin**.



Reaction Scheme:

Materials:

- Aryl iodide (e.g., iodobenzene)
- · Trimethyl(phenylethynyl)tin
- Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
- Anhydrous and degassed solvent (e.g., toluene or THF)
- Schlenk flask or similar reaction vessel for inert atmosphere chemistry
- · Magnetic stirrer and heating mantle
- Inert atmosphere setup (e.g., nitrogen or argon)
- Thin-layer chromatography (TLC) plates
- Silica gel for column chromatography

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equivalent), **trimethyl(phenylethynyl)tin** (1.1 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
- Add the anhydrous and degassed solvent (e.g., toluene) via syringe.
- Heat the reaction mixture to 80-100 °C with stirring.
- Monitor the progress of the reaction by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- The reaction mixture can be filtered through a pad of celite to remove the palladium catalyst.
- The filtrate is then concentrated under reduced pressure.



 The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.

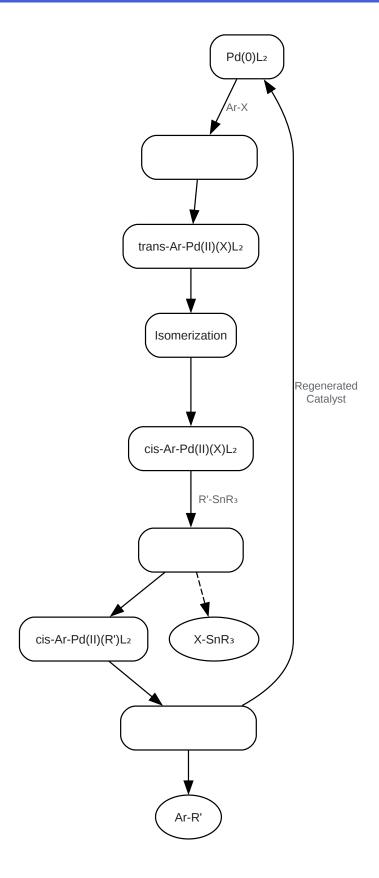
Reaction Mechanisms and Visualizations

The primary utility of **trimethyl(phenylethynyl)tin** is in the Stille cross-coupling reaction. The catalytic cycle is a well-established sequence of organometallic transformations.

Catalytic Cycle of the Stille Reaction

The generally accepted mechanism for the Stille coupling reaction involves a palladium(0) catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6]





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Figure 1: Catalytic cycle of the Stille cross-coupling reaction.



Description of the Catalytic Cycle:

- Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organic electrophile (Ar-X), forming a Pd(II) complex.
- Isomerization: The initially formed trans-Pd(II) complex isomerizes to the cis-isomer.
- Transmetalation: The organostannane reagent (in this case, trimethyl(phenylethynyl)tin) transfers its organic group (phenylethynyl) to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product (Ar-C≡C-Ph) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Conclusion

Trimethyl(phenylethynyl)tin is a powerful and versatile reagent in the arsenal of synthetic organic chemists. Its historical development is a testament to the progress in organometallic chemistry and its application in catalysis. The detailed protocols provided in this guide for its synthesis and use in the Stille reaction are intended to be a valuable resource for researchers in academia and industry. A thorough understanding of its properties and reaction mechanisms is crucial for its effective application in the synthesis of novel compounds for drug discovery and materials science. As synthetic methodologies continue to evolve, the utility of well-established reagents like **trimethyl(phenylethynyl)tin** will undoubtedly continue to play a vital role in chemical innovation.

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